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Compound of Interest

Compound Name: 2-(Formylamino)pyridine

Cat. No.: B1334328 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

structural validation of 2-(Formylamino)pyridine. This guide synthesizes available

spectroscopic data and provides a comparative analysis with related crystalline structures, in

the absence of a publicly available X-ray crystal structure for the title compound.

While a definitive validation of the three-dimensional structure of 2-(Formylamino)pyridine by

single-crystal X-ray crystallography is not publicly available in crystallographic databases, its

chemical structure is well-established and routinely confirmed through a combination of

spectroscopic techniques. This guide provides an overview of these methods, presents the

expected and reported data, and offers a comparative perspective with structurally related

compounds that have been characterized by X-ray diffraction.

Spectroscopic Characterization
The primary methods for the structural elucidation and routine validation of 2-
(Formylamino)pyridine are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). These techniques provide detailed information

about the molecule's connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. For 2-(Formylamino)pyridine, both ¹H and ¹³C NMR spectra are crucial for

confirming the presence and connectivity of the pyridine ring and the formylamino group.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1334328?utm_src=pdf-interest
https://www.benchchem.com/product/b1334328?utm_src=pdf-body
https://www.benchchem.com/product/b1334328?utm_src=pdf-body
https://www.benchchem.com/product/b1334328?utm_src=pdf-body
https://www.benchchem.com/product/b1334328?utm_src=pdf-body
https://www.benchchem.com/product/b1334328?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Studies have indicated that 2-formylaminopyridine exists in two planar forms at low

temperatures, which can be observed through distinct signals for the formyl proton in the ¹H

NMR spectrum. At higher temperatures, these signals coalesce.[1]

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 2-(Formylamino)pyridine

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

Formyl-H
~8.5 - 9.5 (two signals at low

temp.)
-

Pyridyl-H3 ~8.2 ~148

Pyridyl-H4 ~7.8 ~138

Pyridyl-H5 ~7.2 ~119

Pyridyl-H6 ~8.3 ~150

Formyl-C - ~160

Pyridyl-C2 - ~152

Note: Chemical shifts are approximate and can vary depending on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-(Formylamino)pyridine will show characteristic absorption bands for the N-H

and C=O stretching of the amide group, as well as vibrations associated with the pyridine ring.

Table 2: Key IR Absorption Bands for 2-(Formylamino)pyridine
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Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

Amide N-H stretch 3250 - 3400

Amide C=O stretch (Amide I) 1670 - 1700

Pyridine Ring C=N and C=C stretches 1400 - 1600

C-H Aromatic stretch ~3050

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound, which is

a critical piece of data for confirming its identity. The molecular weight of 2-
(Formylamino)pyridine (C₆H₆N₂O) is 122.12 g/mol . In a mass spectrum, a molecular ion

peak ([M]⁺) would be expected at or near this value.

Comparative Crystallographic Analysis
In the absence of a crystal structure for 2-(Formylamino)pyridine, we can infer its likely solid-

state conformation by examining the crystal structures of closely related molecules. For

instance, the crystal structure of 2-[(2-ethyl)phenylamino]pyridine reveals a dimeric structure in

the solid state formed through hydrogen bonding between the amino proton and the pyridine

nitrogen of an adjacent molecule.[2] It is plausible that 2-(Formylamino)pyridine would also

exhibit intermolecular hydrogen bonding involving the amide N-H group and either the pyridine

nitrogen or the formyl oxygen.

Table 3: Comparison of Key Bond Lengths and Angles from a Related Crystal Structure
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Parameter

2-[(2-

ethyl)phenylamino]pyridine[2
]

Expected for 2-

(Formylamino)pyridine

C-N (amino/amido) 1.360(3) Å ~1.35 Å

C-N (pyridine) 1.340(3) Å ~1.34 Å

C-C (pyridine) 1.37-1.39 Å ~1.37-1.39 Å

C-N-C angle 128.9(2)° ~125-129°

N-C-C angle (in ring) 122.5(2)° ~122°

Note: The data for 2-[(2-ethyl)phenylamino]pyridine is provided as a reference to estimate the

expected geometry of 2-(Formylamino)pyridine.

Experimental Protocols
NMR Spectroscopy
A sample of 2-(Formylamino)pyridine is dissolved in a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a

standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per

million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy
The IR spectrum of 2-(Formylamino)pyridine can be recorded using a Fourier Transform

Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a

thin film or in a suitable solvent. The spectrum is typically recorded in the range of 4000-400

cm⁻¹.

Mass Spectrometry
A small amount of the sample is introduced into the mass spectrometer. Electron Ionization (EI)

or Electrospray Ionization (ESI) can be used to generate ions. The mass analyzer separates

the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
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Visualizing the Validation Process
The following diagrams illustrate the workflow for structural validation and the logical

comparison of analytical techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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